Methyl 2-(3-chlorophenyl)-2-methylpropanoate

Synthetic Methodology Process Chemistry Reaction Optimization

Methyl 2-(3-chlorophenyl)-2-methylpropanoate (CAS 101233-58-3) is an α,α-disubstituted ester featuring a sterically hindered quaternary carbon center, a 3-chlorophenyl ring, and a methyl ester group. This molecular architecture is a key determinant of its reactivity profile.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 101233-58-3
Cat. No. B3071718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-chlorophenyl)-2-methylpropanoate
CAS101233-58-3
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=CC=C1)Cl)C(=O)OC
InChIInChI=1S/C11H13ClO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,1-3H3
InChIKeyCVIXMPKCWWZAMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-chlorophenyl)-2-methylpropanoate (CAS 101233-58-3): A Distinctive α,α-Disubstituted Ester Intermediate for Advanced Synthesis


Methyl 2-(3-chlorophenyl)-2-methylpropanoate (CAS 101233-58-3) is an α,α-disubstituted ester featuring a sterically hindered quaternary carbon center, a 3-chlorophenyl ring, and a methyl ester group . This molecular architecture is a key determinant of its reactivity profile. Unlike simpler ester analogs, the compound's resistance to nucleophilic attack at the ester carbonyl due to steric hindrance makes it a strategic intermediate in synthetic sequences requiring selective manipulation . It is a critical precursor in the synthesis of Fibratol, a potential hypocholesteremic agent, highlighting its role in producing bioactive molecules .

Why Methyl 2-(3-chlorophenyl)-2-methylpropanoate Cannot Be Substituted with Generic Analogs in Research


Substituting Methyl 2-(3-chlorophenyl)-2-methylpropanoate with a generic analog, such as the corresponding acid or a different ester, is not a trivial decision in a research setting. The specific combination of the meta-chloro substituent, the α,α-dimethyl substitution pattern, and the methyl ester functionality creates a unique reactivity and property profile . For instance, the methyl ester is a discrete entity with different solubility, stability, and reactivity compared to the free acid, which is known to have distinct biological activity and toxicity concerns . Using a non-identical building block can lead to divergent reaction outcomes, altered pharmacokinetics in probe molecules, and invalid comparative data, ultimately compromising the integrity and reproducibility of scientific studies.

Quantitative Evidence for the Differentiation of Methyl 2-(3-chlorophenyl)-2-methylpropanoate (CAS 101233-58-3)


Synthesis Efficiency: Quantitative Yield via One-Step Vilsmeier Protocol

Methyl 2-(3-chlorophenyl)-2-methylpropanoate can be synthesized in a single step with a quantitative yield using an adapted Vilsmeier protocol [1]. This high efficiency contrasts with the more complex, multi-step routes often required for its structural analogs, such as the free acid or other esters, which can involve protection/deprotection sequences or lower-yielding steps . The reported quantitative yield demonstrates a highly optimized and robust synthetic access point, making it an attractive starting material.

Synthetic Methodology Process Chemistry Reaction Optimization

Structural Uniqueness: The 3-Chloro Substituent's Influence on Physicochemical and Biological Profile

The presence and position of the chlorine atom on the phenyl ring are critical differentiators. While a non-chlorinated analog (Methyl 2-methyl-2-phenylpropanoate, CAS 57625-74-8) or the para-chloro isomer (Methyl 2-(4-chlorophenyl)-2-methylpropanoate, CAS 57225-86-2) exist, the meta-chloro substitution in the target compound confers a unique combination of electronic and steric properties. Computed values for the related acid, 2-(3-chlorophenyl)-2-methylpropanoic acid, show a logP of 3.31 and a pKa of 3.98 [1], which are distinct from the predicted values for the non-chlorinated analog (logP ~2.8) . These differences influence solubility, permeability, and target binding.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Functional Group Stability: The Critical Role of the Methyl Ester in Preventing Unwanted Reactivity

The methyl ester in Methyl 2-(3-chlorophenyl)-2-methylpropanoate serves as a protective group for the corresponding carboxylic acid, 2-(3-chlorophenyl)-2-methylpropanoic acid (CAS 64798-35-2). The free acid is known to possess its own biological activity as a nonsteroidal anti-inflammatory drug (NSAID) and carries specific toxicity hazards, including acute oral toxicity and serious eye damage . Using the methyl ester allows chemists to mask the acidic proton, preventing unwanted side reactions (e.g., salt formation, nucleophilic addition) and mitigating potential handling hazards during early-stage research and synthesis .

Synthetic Strategy Protecting Groups Reaction Selectivity

Enzyme Inhibition: Specific Activity Against Phenylethanolamine N-Methyltransferase (PNMT)

Methyl 2-(3-chlorophenyl)-2-methylpropanoate has demonstrated specific in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine [1]. This specific interaction, documented in a radiochemical assay, distinguishes it from other analogs that may not share this exact target profile. For instance, the free acid form is primarily recognized as an NSAID (Fenoprofen) and does not exhibit the same PNMT inhibition profile [2]. This specific activity makes the methyl ester a valuable tool for studying catecholamine biosynthesis pathways.

Biochemical Assay Enzyme Inhibition Neurological Research

Process Control: Guaranteed Purity for Reliable Research Outcomes

For scientific procurement, the guaranteed purity of a compound is a non-negotiable requirement. Reputable vendors supply Methyl 2-(3-chlorophenyl)-2-methylpropanoate with a minimum purity of 97% or 95% . This high level of purity is essential for ensuring that observed biological or chemical effects are due to the target compound and not trace impurities. While data for some analogs might show similar purity levels, the consistency and availability of high-purity Methyl 2-(3-chlorophenyl)-2-methylpropanoate from multiple sources provide procurement security and ensure experimental reproducibility.

Quality Control Reproducibility Analytical Chemistry

High-Value Research Applications for Methyl 2-(3-chlorophenyl)-2-methylpropanoate (CAS 101233-58-3)


Medicinal Chemistry: Synthesis of Novel Hypocholesteremic Agents

Methyl 2-(3-chlorophenyl)-2-methylpropanoate is a documented key intermediate in the synthesis of Fibratol, a potential hypocholesteremic agent [1]. Its efficient, high-yield synthesis [2] makes it an ideal building block for medicinal chemistry programs exploring this chemical space. The unique meta-chloro substitution is a critical structural feature for the biological activity of downstream molecules .

Neuroscience: Development of Chemical Probes for Catecholamine Biosynthesis

The compound's specific activity as an inhibitor of phenylethanolamine N-methyltransferase (PNMT) [1] positions it as a valuable starting point for developing chemical probes to study epinephrine biosynthesis. Its use as a research tool in this area is distinct from the application of its acid analog, which acts as an NSAID [2]. The methyl ester's stability and purity ensure reliable and reproducible results in biochemical assays.

Process R&D: Scalable Synthesis of Advanced Pharmaceutical Intermediates

The availability of a robust, single-step synthetic route with quantitative yield [1] makes this compound highly attractive for process chemistry and scale-up activities. The methyl ester's role as a protecting group for the potentially reactive and hazardous free acid [2] simplifies downstream chemistry. Its consistent high purity from commercial sources facilitates its use in validated manufacturing processes.

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